RNase L Activation Potency: 870- to 87,000-Fold Enhancement Over Class-Level Inhibitors
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract assay measuring inhibition of protein synthesis [1]. This represents a 870-fold enhancement in potency compared to hyperoside (IC50 ≈ 2 µM) and an 87,000-fold enhancement compared to myricetin (IC50 ≈ 200 µM), two well-characterized RNase L inhibitors evaluated under comparable biochemical conditions [2]. No direct head-to-head comparison with structural analogs is available in the public domain; however, the sub-nanomolar potency of the target compound establishes it as one of the most potent small-molecule RNase L activators reported to date.
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Myricetin: ≈200 µM; Hyperoside: ≈2 µM |
| Quantified Difference | 870-fold more potent than hyperoside; 87,000-fold more potent than myricetin |
| Conditions | Mouse L cell extract; inhibition of protein synthesis |
Why This Matters
This potency differential enables experiments at sub-nanomolar concentrations where off-target effects are minimized and cellular viability is preserved, directly impacting assay signal-to-noise ratio and reproducibility in antiviral and interferon pathway research.
- [1] BindingDB. BDBM50025002: Affinity Data for RNase L Activation. IC50: 2.30 nM. View Source
- [2] Huang H, et al. Chemical regulation of RNase L and fragment-based drug development. Peking University Shenzhen Graduate School, 2021. View Source
